Cas no 18070-11-6 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI))
18070-11-6 structure
Product Name:1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI)
CAS-Nr.:18070-11-6
MF:C30H46O2
MW:438.685049533844
CID:223559
PubChem ID:24980706
Update Time:2025-04-19
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI)
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a
- C(14a)-Homo-27-nor-5α-gammacer-13-ene-3,21-dione
- 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,[4aR-(4aa,6ab,9ab,13aa,15aa,15bb)]-
- C(14a)-Homo-27-norgammacer-13-ene-3,21-dione (8CI)
- Isoserratenedione(7CI)
- MLS001146728
- SMR001215780
- Isoserratene dione
- 18070-11-6
- CHEMBL1734507
- (3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione
- C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione
-
- Inchi: 1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1
- InChI-Schlüssel: CDCKBLNAQWOFID-ANVBBVGYSA-N
- Lächelt: O=C1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)CC3CC[C@H]4C(C)(C)C(CC[C@]4(C)C=3CC[C@H]21)=O
Berechnete Eigenschaften
- Genaue Masse: 272.08309
- Monoisotopenmasse: 438.35
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 0
- Komplexität: 891
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 34.1A^2
- XLogP3: 6.6
Experimentelle Eigenschaften
- PSA: 52.54
1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI) Verwandte Literatur
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
18070-11-6 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11(2H,4H)-dione,4a,5,6,6a,7,8,9,9a,10,12,13,13a,14,15,15a,15b-hexadecahydro-4,4,6a,10,10,13a,15b-heptamethyl-,(4aR,6aR,9aR,13aS,15aS,15bR)- (9CI)) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz